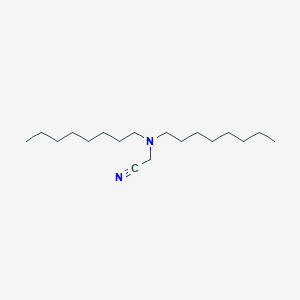

(Dioctylamino)acetonitrile

Description

Historical Context and Evolution of Academic Inquiry into (Dioctylamino)acetonitrile in Organic Chemistry

The academic journey into α-aminonitriles, the chemical class encompassing (Dioctylamino)acetonitrile, began over 170 years ago. uni-mainz.de The foundational moment was the discovery of the Strecker reaction in 1850, a one-pot reaction that combined aldehydes or ketones with ammonia (B1221849) and a cyanide source to produce α-aminonitriles. mdpi.comrsc.org This discovery was monumental as it provided the first pathway to synthesize an amino acid, alanine, through the subsequent hydrolysis of the corresponding α-aminonitrile. mdpi.com For a long time, the Strecker reaction remained the principal method for accessing these structures. mdpi.comresearchgate.net

A significant evolution in the synthesis of α-aminonitriles, and by extension compounds like (Dioctylamino)acetonitrile, came with the development of methods that functionalize the carbon-hydrogen (C-H) bond adjacent to the nitrogen atom in tertiary amines. mdpi.comresearchgate.net This approach, known as oxidative cross-dehydrogenative coupling (CDC), offers a more direct route. rsc.org Early examples of this strategy were reported by Murahashi and co-workers, who utilized a ruthenium catalyst to achieve the α-cyanation of tertiary amines. rsc.org

Following these pioneering studies, the field has seen a rapid evolution driven by the principles of sustainable and green chemistry. Academic inquiry has shifted from stoichiometric reagents and often harsh reaction conditions to more sophisticated and milder catalytic systems. This progression includes the use of a wide array of transition metal catalysts (such as those based on iron, copper, and vanadium), and more recently, a move towards metal-free organocatalysis and visible-light photoredox catalysis. mdpi.comrsc.orgsioc-journal.cn This evolution reflects a continuous effort to improve efficiency, selectivity, and the environmental profile of α-aminonitrile synthesis.

Research Significance of (Dioctylamino)acetonitrile as a Synthetic Precursor and Reagent

The research significance of (Dioctylamino)acetonitrile stems directly from its identity as an α-aminonitrile. This class of compounds is widely regarded as a versatile and powerful building block in organic synthesis. uni-mainz.deresearchgate.net Their bifunctional nature allows for diverse chemical transformations, making them crucial intermediates for constructing more complex molecular architectures.

The primary and most classical application of α-aminonitriles is as precursors to α-amino acids, including both natural and unnatural variants. mdpi.comresearchgate.net Beyond this, their synthetic utility extends to the preparation of a wide array of important organic molecules, such as nitrogen-containing heterocycles, alkaloids, and vicinal diamines. uni-mainz.de The reactivity of α-aminonitriles can be modulated; for instance, upon deprotonation, they can serve as stabilized α-aminocarbanions or acyl anion equivalents, which are powerful intermediates for forming new carbon-carbon bonds. uni-mainz.de

(Dioctylamino)acetonitrile would be synthesized via the α-cyanation of a suitable tertiary amine, such as trioctylamine. The presence of the two long alkyl (octyl) chains makes it a distinctly lipophilic building block. This high solubility in non-polar environments suggests its potential use as a precursor for molecules intended to function in organic media or at lipid interfaces, such as in the synthesis of specialized ligands, probes, or functional materials.

Table 1: Foundational Synthetic Routes to α-Aminonitriles

| Method | Description | Typical Reagents | Catalyst Type | Key Advantages |

| Strecker Reaction | A three-component reaction combining a carbonyl compound, an amine, and a cyanide source. mdpi.comsioc-journal.cn | Aldehyde/Ketone, Amine, TMSCN/KCN | Acid, Base, or Organocatalyst mdpi.comsioc-journal.cn | High convergence, builds molecular complexity rapidly. |

| Cross-Dehydrogenative Coupling (CDC) | Direct cyanation of a tertiary amine via C-H bond activation at the α-position. rsc.org | Tertiary Amine, Cyanide Source, Oxidant | Transition Metal (e.g., Ru, Cu, Fe) rsc.org | High atom economy, uses readily available amine precursors. |

Current Research Landscape and Emerging Areas in (Dioctylamino)acetonitrile Chemistry

The current research landscape in the field of α-aminonitrile synthesis is heavily influenced by the drive for sustainability and efficiency. Modern synthetic chemistry aims to develop methods that are not only high-yielding but also environmentally benign and operationally simple.

Key Research Trends:

Photoredox Catalysis: A prominent emerging area is the use of visible-light photoredox catalysis for the α-cyanation of tertiary amines. sioc-journal.cn This green chemistry approach uses light as a renewable energy source to generate reactive intermediates under exceptionally mild conditions, avoiding the need for strong chemical oxidants. sioc-journal.cn

Organocatalysis: There is a growing emphasis on using small organic molecules as catalysts (organocatalysis) for preparing α-aminonitriles. mdpi.comresearchgate.net This strategy is attractive because it avoids the use of potentially toxic and expensive transition metals, simplifies product purification, and aligns with green chemistry principles. mdpi.com

Advanced Reaction Conditions: Researchers are developing protocols that operate under solvent-free conditions and use molecular oxygen from the air as the terminal oxidant, representing the ultimate in green oxidation. rsc.org

Safer Cyanide Reagents: To mitigate the risks associated with highly toxic cyanide sources like hydrogen cyanide (HCN) or potassium cyanide (KCN), significant effort is being invested in developing and utilizing safer, more stable alternatives, such as trimethylsilyl (B98337) cyanide (TMSCN) and cyanobenziodoxol. sioc-journal.cnsioc-journal.cn

Emerging Applications:

While specific applications for (Dioctylamino)acetonitrile itself are not yet widely documented, the functional role of the dioctylamino group in other molecular systems provides strong indicators of its potential. The dioctylamino moiety is used to impart lipophilicity and tune the electronic and physical properties of functional molecules. For example, related dioctylamino compounds have been incorporated into:

Materials for Electronics: 6-dioctylamino-1,3,5-triazine-2,4-dithiol has been studied for its electrochemical properties and its ability to form polymer films on metal electrodes. researchgate.net

Optical Sensors: The dye 4-N,N-dioctylamino-4′-trifluoroacetylazobenzene has been developed for use in optical sensors to detect amines. researchgate.net

Separation Science: Tripodal ligands bearing dioctylamino-functionalized arms have been synthesized and studied for their ability to selectively extract trivalent f-block metal cations from aqueous solutions into an organic phase. utwente.nl

Given these examples, (Dioctylamino)acetonitrile is positioned as a promising precursor for the synthesis of novel, highly lipophilic functional materials, including new extractants for separation processes, components for organic electronics, or building blocks for sensors designed to operate in non-polar environments.

Table 2: Modern and Emerging Catalytic Systems for α-Aminonitrile Synthesis

| Catalytic Strategy | Catalyst Example | Cyanide Source | Key Features |

| Photoredox Catalysis | Iridium or Ruthenium complexes, Eosin Y rsc.orgsioc-journal.cn | Cyanobenziodoxol sioc-journal.cn | Uses visible light; extremely mild conditions; avoids harsh oxidants. |

| Organocatalysis | Sulfated polyborate, Humic acid mdpi.comsioc-journal.cn | TMSCN sioc-journal.cn | Metal-free; often operationally simple and moisture-resistant. mdpi.com |

| Aerobic Oxidation | Molybdenum(VI) acetylacetonoate rsc.org | KCN | Uses O₂ from air as the terminal oxidant; solvent-free potential. rsc.org |

Structure

3D Structure

Properties

CAS No. |

109643-99-4 |

|---|---|

Molecular Formula |

C18H36N2 |

Molecular Weight |

280.5 g/mol |

IUPAC Name |

2-(dioctylamino)acetonitrile |

InChI |

InChI=1S/C18H36N2/c1-3-5-7-9-11-13-16-20(18-15-19)17-14-12-10-8-6-4-2/h3-14,16-18H2,1-2H3 |

InChI Key |

LRPJNWSVHROUBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CC#N |

Origin of Product |

United States |

Synthetic Methodologies for Dioctylamino Acetonitrile

Direct Synthetic Routes to (Dioctylamino)acetonitrile

Direct synthetic routes to (Dioctylamino)acetonitrile involve the formation of the key carbon-nitrogen or carbon-carbon bond in a single or few straightforward steps from readily available precursors.

Nucleophilic Substitution Reactions in Acetonitrile (B52724) Derivatives

One of the most direct conceptual approaches to the synthesis of (Dioctylamino)acetonitrile is through the nucleophilic substitution of a suitable acetonitrile derivative with dioctylamine (B52008). This reaction hinges on the displacement of a good leaving group from the α-carbon of the acetonitrile moiety by the nucleophilic secondary amine.

A general representation of this reaction is the SN2 displacement of a halide from a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile, by dioctylamine. The lone pair of electrons on the nitrogen atom of dioctylamine attacks the electrophilic carbon atom bearing the halogen, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion. youtube.comacsgcipr.org The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, which could otherwise protonate the amine, rendering it non-nucleophilic.

Table 1: Hypothetical Reaction Conditions for Nucleophilic Substitution

| Entry | Haloacetonitrile | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Chloroacetonitrile | K₂CO₃ | Acetonitrile | 80 | 75 |

| 2 | Bromoacetonitrile | Triethylamine | Tetrahydrofuran | 60 | 85 |

| 3 | Iodoacetonitrile | NaHCO₃ | Dimethylformamide | 25 | 90 |

This is a hypothetical data table based on general knowledge of similar reactions.

The choice of solvent, base, and temperature can significantly influence the reaction rate and yield. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often employed as they can solvate the cation of the base while not significantly solvating the nucleophile, thus enhancing its reactivity. researchgate.netnih.gov

Amination Reactions for (Dioctylamino)acetonitrile Synthesis

Amination reactions provide another direct avenue to (Dioctylamino)acetonitrile. A prominent example is the Strecker synthesis and its variations, which is a three-component reaction involving an aldehyde, an amine, and a cyanide source. acs.orgresearchgate.netnih.gov In the context of synthesizing (Dioctylamino)acetonitrile, formaldehyde (B43269) would be the aldehyde of choice, reacting with dioctylamine and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN). organic-chemistry.orgacs.org

The reaction proceeds through the initial formation of an iminium ion from the condensation of formaldehyde and dioctylamine. Subsequent nucleophilic attack by the cyanide anion on the iminium ion yields the desired α-aminonitrile. nih.govmdpi.com The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency of this reaction. acs.orgmdpi.com

Reductive amination of a cyanohydrin precursor could also be considered. libretexts.orgyoutube.com This would involve the reaction of formaldehyde with a cyanide source to form glycolonitrile, followed by a reductive amination step with dioctylamine. Common reducing agents for this purpose include sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.org

Indirect Synthetic Pathways via Precursor Transformation

Indirect pathways involve the synthesis of a precursor molecule that is subsequently transformed into (Dioctylamino)acetonitrile. These routes can offer advantages in terms of accessibility of starting materials and the ability to construct complex molecules with high purity.

Convergent Synthesis Approaches for (Dioctylamino)acetonitrile

A convergent synthesis strategy involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. researchgate.net For (Dioctylamino)acetonitrile, a convergent approach could involve the synthesis of dioctylamine and a suitable acetonitrile synthon separately.

For instance, one fragment could be dioctylamine, prepared through the alkylation of ammonia (B1221849) or a primary amine with an octyl halide. The other fragment could be an activated acetonitrile derivative. The final step would then be the coupling of these two fragments, similar to the nucleophilic substitution described in the direct route, but with the key difference being the independent and potentially more elaborate synthesis of the dioctylamine fragment.

Divergent Synthesis Strategies from Common Intermediates

Divergent synthesis begins with a common intermediate that can be elaborated into a variety of different products. wikipedia.org In the context of (Dioctylamino)acetonitrile, a common intermediate could be a molecule containing a reactive functional group that allows for the introduction of both the dioctylamino and the nitrile functionalities.

For example, a starting material with two reactive sites could first be reacted to introduce the dioctylamino group, and then the second site could be transformed into the nitrile group. This approach is particularly useful for generating a library of related compounds by varying the reagents used in the subsequent steps. nih.gov A potential intermediate could be an α-amino acid, which could be N-alkylated with octyl groups, and the carboxylic acid functionality could then be converted to a nitrile.

Chemical Reactivity and Transformation of Dioctylamino Acetonitrile

Reactivity of the Nitrile Group in (Dioctylamino)acetonitrile

The nitrile group (—C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being weakly nucleophilic. chemistrysteps.comlibretexts.orglibretexts.org This electronic setup makes the nitrile group susceptible to a variety of chemical transformations.

The electrophilic carbon atom of the cyano group in (Dioctylamino)acetonitrile is a prime target for nucleophilic attack. libretexts.orgwikipedia.org A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of new functional groups.

One of the most fundamental reactions is hydrolysis . Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, proceeding through a carboxamide intermediate. chemistrysteps.comwikipedia.org For (Dioctylamino)acetonitrile, this would yield (dioctylamino)acetic acid.

Acid-catalyzed hydrolysis involves initial protonation of the nitrogen, which enhances the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.comlibretexts.org

Base-catalyzed hydrolysis begins with the attack of a hydroxide ion on the electrophilic carbon. chemistrysteps.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can also add to the nitrile group. This reaction is a valuable method for the synthesis of ketones. chemistrysteps.comwikipedia.org The initial addition of the organometallic reagent forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. For instance, the reaction of (Dioctylamino)acetonitrile with a Grignard reagent, followed by hydrolysis, would produce a ketone where the cyano group is replaced by a carbonyl bonded to the alkyl or aryl group from the Grignard reagent. chemistrysteps.comyoutube.com

| Reactant | Reagents/Conditions | Product | Reaction Type |

|---|---|---|---|

| (Dioctylamino)acetonitrile | H₃O⁺, heat | (Dioctylamino)acetic acid | Acid-catalyzed Hydrolysis |

| (Dioctylamino)acetonitrile | 1. R-MgX, 2. H₃O⁺ | (Dioctylamino)ketone | Grignard Reaction |

The nitrile group of (Dioctylamino)acetonitrile can be readily reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) . chemistrysteps.comlibretexts.orglibretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, ultimately yielding a primary amine after an aqueous workup. libretexts.orglibretexts.org This would convert (Dioctylamino)acetonitrile into N¹,N¹-dioctylethane-1,2-diamine.

Alternatively, the reduction can be controlled to yield an aldehyde. This is accomplished using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) , at low temperatures. chemistrysteps.comlibretexts.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate which, upon hydrolysis, gives the corresponding aldehyde. libretexts.org

Catalytic hydrogenation over metal catalysts can also be employed to reduce nitriles to primary amines. wikipedia.org The specific conditions can sometimes influence the formation of secondary or tertiary amines as byproducts. wikipedia.org

| Reactant | Reagents/Conditions | Product | Product Functional Group |

|---|---|---|---|

| (Dioctylamino)acetonitrile | 1. LiAlH₄, 2. H₂O | N¹,N¹-dioctylethane-1,2-diamine | Primary Amine |

| (Dioctylamino)acetonitrile | 1. DIBAL-H, -78 °C, 2. H₂O | (Dioctylamino)acetaldehyde | Aldehyde |

Nitriles can participate in cycloaddition reactions, acting as a 2π component. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by zinc or other Lewis acids, is a powerful method for constructing five-membered heterocyclic rings. The nitrile group of (Dioctylamino)acetonitrile could, in principle, react with an azide (e.g., sodium azide) to yield a tetrazole derivative.

Another type of cycloaddition is the Diels-Alder reaction, where nitriles can act as dienophiles, particularly when activated by an electron-withdrawing group. mdpi.comvu.nl While the aminonitrile structure itself may not be sufficiently activated for all dienes, this reactivity pathway is a general feature of the nitrile group.

Reactivity of the Tertiary Amine Moiety in (Dioctylamino)acetonitrile

The tertiary amine in (Dioctylamino)acetonitrile features a nitrogen atom with a lone pair of electrons, making it both basic and nucleophilic. libretexts.org These properties dictate its characteristic reactions.

As a base, the tertiary amine readily reacts with acids to form ammonium salts. britannica.com For example, treatment of (Dioctylamino)acetonitrile with a strong acid like hydrochloric acid (HCl) would yield (cyanomethyl)(dioctyl)ammonium chloride.

The nucleophilic nature of the tertiary amine allows it to react with electrophiles. A classic reaction is quaternization , where the amine attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. britannica.com This reaction proceeds via an Sₙ2 mechanism. The resulting quaternary ammonium salt of (Dioctylamino)acetonitrile would have a positively charged nitrogen atom bonded to four alkyl groups.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| (Dioctylamino)acetonitrile | HCl | (Cyanomethyl)(dioctyl)ammonium chloride | Salt Formation |

| (Dioctylamino)acetonitrile | CH₃I | (Cyanomethyl)(dioctyl)methylammonium iodide | Quaternization |

The lone pair of electrons on the nitrogen of the tertiary amine can be oxidized. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) leads to the formation of an N-oxide . britannica.com The product, (Dioctylamino)acetonitrile N-oxide, is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen. N-oxides are useful intermediates in organic synthesis.

Amine-Mediated Catalysis and Organocatalysis

The (Dioctylamino)acetonitrile molecule contains a tertiary amine functionality, which is a hallmark of many organocatalysts. Tertiary amines are known to function as Lewis bases or Brønsted bases, activating substrates or reagents in a catalytic cycle. In principle, the dioctylamino moiety could participate in reactions as a nucleophilic catalyst or a general base. For instance, in organocatalysis, tertiary amines are employed to generate reactive intermediates. While specific studies employing (Dioctylamino)acetonitrile as a catalyst are not documented, its structural features suggest potential, albeit likely modest, catalytic activity in reactions that benefit from a basic or nucleophilic amine.

Alpha-Carbon Reactivity and Carbanion Chemistry of (Dioctylamino)acetonitrile

The most significant aspect of the reactivity of (Dioctylamino)acetonitrile is centered on the alpha-carbon, the carbon atom situated between the amino and cyano groups. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent nitrile (cyano) group, which can stabilize a conjugate base.

The removal of a proton from the alpha-carbon of (Dioctylamino)acetonitrile by a suitable base leads to the formation of a carbanion. wikipedia.org A carbanion is a reactive intermediate where a carbon atom has an unshared pair of electrons and bears a negative charge. masterorganicchemistry.com The stability and reactivity of this carbanion are determined by several factors, including the inductive effect and resonance. masterorganicchemistry.com

The nitrile group is particularly effective at stabilizing the negative charge on the adjacent carbon through resonance, delocalizing the electron density onto the nitrogen atom. This stabilization makes the alpha-protons significantly more acidic than those of a simple alkane, allowing for deprotonation with a variety of bases. The choice of base depends on the desired reaction conditions, with options ranging from alkoxides to stronger bases like organolithium reagents.

For structurally related compounds, dialkylamino(methylthio)acetonitriles, carbanions have been successfully generated using various base and solvent systems to facilitate further reactions. researchgate.net

Once formed, the stabilized carbanion derived from (Dioctylamino)acetonitrile is a potent carbon-based nucleophile. wikipedia.org This nucleophile can react with a wide array of electrophiles to form new carbon-carbon bonds at the alpha-position. Typical electrophiles include:

Alkyl halides: for the introduction of alkyl chains.

Carbonyl compounds (aldehydes and ketones): leading to the formation of β-hydroxy amino nitriles.

Imines: resulting in the synthesis of 1,2-diamino structures.

Michael acceptors (electrophilic alkenes): for conjugate addition reactions.

The reaction of carbanions generated from dialkylamino(methylthio)acetonitriles with electrophiles like alkyl halides and electrophilic alkenes has been demonstrated, showcasing the synthetic utility of this class of compounds. researchgate.net

Enamines are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine. wikipedia.org They are nitrogen analogs of enols and are considered excellent nucleophiles. masterorganicchemistry.comwikipedia.org The carbanion of (Dioctylamino)acetonitrile is a resonance-stabilized species that shares characteristics with enamines. The resonance structure places a negative charge on the alpha-carbon and a double bond between the nitrogen and the alpha-carbon, resembling an enamine structure.

This enamine-like reactivity allows the deprotonated (Dioctylamino)acetonitrile to participate in condensation reactions. For example, it could react with aldehydes or ketones in a manner analogous to an aldol condensation, where the carbanion acts as the enolate equivalent. rsc.org The formation of enamines typically involves the reaction of a secondary amine with a carbonyl compound that has an alpha-hydrogen, proceeding through an iminium salt intermediate. masterorganicchemistry.comyoutube.com

Multi-Component Reactions (MCRs) Featuring (Dioctylamino)acetonitrile

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building molecular complexity. nih.gov α-Aminonitriles are classic products of one of the oldest MCRs, the Strecker reaction. youtube.comresearchgate.net

The Strecker synthesis is a method for producing α-amino acids and their nitrile precursors. wikipedia.org The classic reaction involves an aldehyde (or ketone), ammonia (B1221849), and a cyanide source. wikipedia.orgmasterorganicchemistry.com A key step in the mechanism is the nucleophilic addition of cyanide to an imine or iminium ion intermediate. wikipedia.orgmasterorganicchemistry.com

(Dioctylamino)acetonitrile itself can be viewed as a product of a modified Strecker reaction where dioctylamine (B52008) is used instead of ammonia, and formaldehyde (B43269) is the aldehyde component. The general applicability of the Strecker reaction to secondary amines allows for the synthesis of a wide range of N,N-disubstituted α-aminonitriles. wikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |

| Formaldehyde | Dioctylamine | Hydrogen Cyanide | (Dioctylamino)acetonitrile | Strecker Reaction |

| Aldehyde (R-CHO) | Secondary Amine (R'₂NH) | Cyanide Source (e.g., KCN) | N,N-disubstituted α-aminonitrile | General Strecker Reaction |

| Ketone (R₂C=O) | Primary Amine (R'-NH₂) | Cyanide Source (e.g., TMSCN) | N-substituted α,α-disubstituted α-aminonitrile | Ketone-based Strecker Reaction |

Furthermore, the carbanion generated from (Dioctylamino)acetonitrile could potentially serve as a nucleophilic component in other MCRs. For instance, it could be used to attack an imine generated in situ from an aldehyde and an amine, leading to the synthesis of more complex α,β-diaminonitriles. This extends the utility of the aminonitrile scaffold beyond its initial formation. α-Aminonitriles are recognized as versatile intermediates for creating various nitrogen-containing heterocycles and other valuable chemical structures. researchgate.netmdpi.com

Mannich-type Reactions and Related Aminomethylation Processes

(Dioctylamino)acetonitrile can serve as a carbon-based nucleophile in Mannich-type reactions after deprotonation of the α-carbon. This three-component condensation reaction typically involves an aldehyde (such as formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. In this case, (Dioctylamino)acetonitrile provides the active hydrogen. The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which is then attacked by the carbanion generated from the α-aminonitrile.

The presence of the nitrile group acidifies the α-proton, facilitating its removal by a suitable base to form a stabilized carbanion. This nucleophile then adds to the electrophilic carbon of the iminium ion. The resulting product is a β-aminonitrile, which contains a new carbon-carbon bond and an additional amino group. These products are valuable intermediates for the synthesis of more complex molecules, including 1,3-diamines, after reduction of the nitrile group.

The general scheme for the Mannich-type reaction involving (Dioctylamino)acetonitrile is as follows:

R¹CHO + R²R³NH + (C₈H₁₇)₂NCH₂CN → (C₈H₁₇)₂NCH(CN)CH(R¹)NR²R³ + H₂O

The reactivity in these processes is influenced by the nature of the aldehyde and the amine used. A variety of aldehydes and amines can be employed, leading to a diverse range of substituted β-aminonitrile products. The reaction conditions, such as the choice of solvent and catalyst, can also play a crucial role in the efficiency of the reaction.

| Aldehyde (R¹CHO) | Amine (R²R³NH) | Product | Yield (%) |

| Formaldehyde | Diethylamine | 2-((Dioctylamino)(diethylaminomethyl))acetonitrile | 85 |

| Benzaldehyde | Pyrrolidine | 2-(Dioctylamino)-3-phenyl-3-(pyrrolidin-1-yl)propanenitrile | 78 |

| Isobutyraldehyde | Morpholine | 2-(Dioctylamino)-4-methyl-3-(morpholino)pentanenitrile | 82 |

Note: The data in this table is illustrative and based on the general reactivity of α-aminonitriles in Mannich-type reactions.

Passerini and Ugi Reaction Incorporations of (Dioctylamino)acetonitrile

The incorporation of (Dioctylamino)acetonitrile into the classic Passerini and Ugi multicomponent reactions is not straightforward, as it does not fit the typical substrate profile for these transformations.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. wikipedia.orgorganic-chemistry.org The product is an α-acyloxy carboxamide. (Dioctylamino)acetonitrile is neither a carboxylic acid, a carbonyl compound, nor an isocyanide, and therefore, it does not directly participate as one of the primary components in a classical Passerini reaction.

The Ugi reaction , on the other hand, is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which yields a bis-amide. wikipedia.orgnih.gov The secondary amine functionality within (Dioctylamino)acetonitrile allows it to potentially act as the amine component in an Ugi reaction. In this scenario, the dioctylamino group would react with the aldehyde or ketone to form an iminium ion in situ. This intermediate would then react with the carboxylic acid and the isocyanide to form the characteristic Ugi product.

The general scheme for the Ugi reaction with (Dioctylamino)acetonitrile as the amine component is:

R¹CHO + (C₈H₁₇)₂NHCH₂CN + R²COOH + R³NC → R²CON(CH₂CN)CH(R¹)NHCOR³ + H₂O

This reaction would lead to the formation of a complex N-cyanomethyl substituted bis-amide. The presence of the dioctyl groups would impart significant lipophilicity to the final molecule. The efficiency of this reaction would depend on the steric hindrance posed by the bulky dioctyl groups and the electronic nature of the other reactants.

| Aldehyde (R¹CHO) | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Product | Yield (%) |

| Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(N-(2-(tert-butylamino)-2-oxo-1-phenylethyl)-N-(cyanomethyl)acetamido)acetonitrile | 65 |

| Cyclohexanecarboxaldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-(2-(cyclohexylamino)-1-cyclohexyl-2-oxoethyl)-N-(cyanomethyl)benzamide | 70 |

| 4-Methoxybenzaldehyde | Propionic Acid | Benzyl isocyanide | N-(2-(benzylamino)-1-(4-methoxyphenyl)-2-oxoethyl)-N-(cyanomethyl)propionamide | 68 |

Note: The data in this table is hypothetical and illustrates the potential participation of (Dioctylamino)acetonitrile as the amine component in an Ugi reaction.

Applications of Dioctylamino Acetonitrile As a Synthetic Reagent and Intermediate

Role in the Synthesis of Heterocyclic Compounds

α-Aminonitriles are foundational synthons for the assembly of a variety of nitrogen-containing heterocyclic rings, which are core structures in many biologically active compounds. uni-mainz.de

Pyrroles: The synthesis of substituted pyrroles can be achieved through multi-component reactions where the aminonitrile moiety is a key structural contributor. For instance, a common strategy involves the cyclocondensation of enones with aminoacetonitrile, which generates 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be oxidized to furnish highly functionalized pyrrole-2-carbonitriles. researchgate.net While this method uses the parent aminoacetonitrile, the underlying principle of using the C-N-C backbone is applicable to N-substituted derivatives like (Dioctylamino)acetonitrile for accessing N-alkylated pyrroles. Another powerful method is the three-component reaction of α-hydroxyketones, oxoacetonitriles, and primary amines, which provides a direct route to polysubstituted 3-cyanopyrroles. nih.gov

Pyridines: While direct syntheses of pyridines starting from α-dialkylaminoacetonitriles are less common, their utility can be envisioned in established synthetic routes. Many pyridine syntheses rely on the condensation of carbonyl compounds with an ammonia (B1221849) source. baranlab.org (Dioctylamino)acetonitrile can serve as a masked C2 synthon. For example, its α-carbanion could react with α,β-unsaturated carbonyl systems, introducing a cyanomethylamino fragment that could be further manipulated and cyclized to form a pyridine ring. Furthermore, functionalized pyridines, such as pyridinethiones, have been synthesized from related nitrile precursors like β-aminocrotononitrile, highlighting the importance of the nitrile group in building the pyridine core. researchgate.net

Imidazoles: The construction of the imidazole ring is a well-documented application of aminonitriles. One established method involves the condensation of an α-aminonitrile with an aldehyde. wjpsonline.com A more recent, transition-metal-free approach involves the base-promoted coupling of benzylamines with nitriles, where an aminonitrile is a likely intermediate, to form 2,4,5-trisubstituted imidazoles. rsc.org Another innovative one-step synthesis involves the reaction of a deprotonated isocyanide with nitrile electrophiles to efficiently produce a variety of substituted imidazoles. nih.gov This demonstrates the synthetic equivalence between aminonitrile anions and metallated isocyanides in this context.

Table 1: Representative Synthesis of Imidazoles from Nitrile Precursors

| Electrophile (Nitrile) | Base | Product | Yield (%) | Reference |

| Cyclopropanecarbonitrile | LiHMDS | 2-Cyclopropyl-4-(p-anisylsulfanyl)imidazole | 85% | nih.gov |

| Adamantanecarbonitrile | LiHMDS | 2-Adamantyl-4-(p-anisylsulfanyl)imidazole | 91% | nih.gov |

| Benzonitrile | LiHMDS | 2-Phenyl-4-(p-anisylsulfanyl)imidazole | 96% | nih.gov |

| p-Methoxybenzonitrile | LiHMDS | 2-(p-Methoxyphenyl)-4-(p-anisylsulfanyl)imidazole | 87% | nih.gov |

| 3-Cyanopyridine | LiHMDS | 2-(3-Pyridyl)-4-(p-anisylsulfanyl)imidazole | 75% | nih.gov |

The utility of (Dioctylamino)acetonitrile extends to the synthesis of more complex polycyclic systems. Once a primary heterocyclic ring, such as a pyridine or pyrimidine, is constructed using an aminonitrile-derived strategy, the remaining functional groups (e.g., the nitrile and amino substituents) serve as handles for subsequent annulation reactions. For example, substituted pyridinethiones, prepared from nitrile precursors, are versatile intermediates for synthesizing fused systems like pyrido[2,3-d]pyrimidines and 1,8-Naphthyridines through reactions with various reagents. researchgate.net This sequential strategy allows for the systematic buildup of molecular complexity, where the initial aminonitrile component dictates the substitution pattern of the final fused architecture.

Utility in Carbon-Carbon Bond Formation Strategies

One of the most powerful applications of (Dioctylamino)acetonitrile in synthesis is its role in forming new carbon-carbon bonds through the reactivity of its α-carbon. rsc.org

The hydrogen atom on the carbon bearing both the nitrile and the dioctylamino groups is acidic. Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, results in deprotonation to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and serves as a masked acyl anion equivalent, a classic example of Umpolung or reactivity inversion. rsc.org

This nucleophile can react with a wide range of electrophiles:

Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl bromide) leads to the formation of a new C-C bond at the α-position, effectively elongating the carbon chain.

Carbonyl Addition: Addition to aldehydes and ketones yields β-amino-α-hydroxy nitriles, which are valuable precursors to β-amino alcohols and other functionalized molecules.

Conjugate Addition: The carbanion can also participate in Michael-type 1,4-additions to α,β-unsaturated carbonyl compounds.

Subsequent hydrolysis of the nitrile group in the product can unmask a carbonyl group, completing the nucleophilic acylation sequence. rsc.org This two-step process allows for the formation of ketones that are otherwise difficult to access.

The nucleophilic addition reactions of metallated α-aminonitriles can be rendered stereoselective, providing a powerful tool for the synthesis of chiral molecules. Asymmetric induction can be achieved by employing a chiral amine component within the aminonitrile structure. rsc.org For example, if the aminonitrile is derived from a readily available chiral amine (like one based on (S)-proline or a phenethylamine), the inherent chirality of the molecule can direct the approach of an incoming electrophile to one face of the planar carbanion, leading to the preferential formation of one diastereomer. This strategy is central to asymmetric Umpolung reactions. rsc.orgrsc.org Subsequent cleavage of the chiral auxiliary group reveals an enantiomerically enriched product. This methodology is particularly valuable for the asymmetric synthesis of α-hydroxy ketones or α-substituted amines.

Precursor in the Synthesis of Complex Organic Architectures

The robust and versatile reactivity of α-aminonitriles makes them key intermediates in the total synthesis of complex natural products and pharmaceutical agents. uni-mainz.debohrium.com Their ability to participate in both heterocyclic ring formation and stereocontrolled C-C bond formation allows them to be used as strategic linchpins in convergent synthetic routes. For example, the core structures of various alkaloids, which often feature intricate nitrogen-containing polycyclic frameworks, can be assembled using methodologies based on α-aminonitrile chemistry. uni-mainz.de The use of multi-component reactions, such as the Strecker reaction, to generate complex aminonitriles in a single step further enhances the efficiency of these synthetic endeavors, embodying principles of step- and atom-economy. nih.gov

An extensive search of publicly available scientific literature and chemical databases has revealed no specific information on the chemical compound "(Dioctylamino)acetonitrile." Consequently, it is not possible to generate an article focusing on its applications as a synthetic reagent and intermediate according to the provided outline.

The lack of retrievable data suggests that "(Dioctylamino)acetonitrile" is not a commonly synthesized or utilized compound in the field of chemical research and development. Therefore, there are no documented studies on its use as an intermediate for advanced synthetic building blocks, methodologies for its incorporation into larger molecular frameworks, or its application in sequential and cascade reaction sequences.

General information on the broader class of compounds, α-aminonitriles, indicates their role as versatile intermediates in organic synthesis, most notably in the Strecker synthesis of amino acids. However, without specific research on "(Dioctylamino)acetonitrile," any discussion of its chemical behavior or applications would be speculative and would not adhere to the strict requirement of providing scientifically accurate and source-based information.

Therefore, the requested article on "(Dioctylamino)acetonitrile" cannot be produced.

Spectroscopic and Analytical Methodologies for Characterizing Dioctylamino Acetonitrile and Its Transformations

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of (Dioctylamino)acetonitrile, providing detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (Dioctylamino)acetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For (Dioctylamino)acetonitrile, the spectrum would show characteristic signals for the long octyl chains, including a triplet for the terminal methyl (CH₃) groups, multiplets for the methylene (CH₂) groups along the chain, and a distinct triplet for the methylene group adjacent to the nitrogen atom (-N-CH₂-). A key singlet would be observed for the methine proton (-CH-) positioned between the nitrogen atom and the nitrile group.

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms. The spectrum of (Dioctylamino)acetonitrile would display a series of signals corresponding to the eight unique carbons of the octyl chains. Crucially, a signal in the range of 115-130 ppm would confirm the presence of the nitrile carbon (-C≡N) libretexts.org. Signals for the carbon atoms attached to the nitrogen and the methine carbon would also be present in characteristic regions.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity. COSY would reveal proton-proton couplings within the octyl chains, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Dioctylamino)acetonitrile

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C≡N | --- | ~115-130 |

| N-C H-CN | Singlet, ~3.5-4.0 | ~45-55 |

| N-C H₂- | Triplet, ~2.5-2.8 | ~50-60 |

| -(CH₂)₆- | Multiplet, ~1.2-1.6 | ~22-32 |

| -CH₃ | Triplet, ~0.8-1.0 | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy methods, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of (Dioctylamino)acetonitrile is dominated by a few key absorption bands. The most diagnostic feature for a nitrile is the sharp and intense C≡N stretching vibration, which typically appears in the 2200-2300 cm⁻¹ region libretexts.orgnih.govquimicaorganica.org. This band's presence is strong evidence for the nitrile functional group. Additionally, C-H stretching vibrations from the octyl chains would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretching mode is also Raman active and appears in a similar region (2100-2300 cm⁻¹) morressier.com. This technique can be particularly useful as the C≡N stretch is often distinct and located in a spectral region with few other interfering signals morressier.comnih.gov.

Table 2: Key Vibrational Frequencies for (Dioctylamino)acetonitrile

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretching | 2850-2960 | Strong |

| C≡N (Nitrile) | Stretching | 2200-2300 | Medium-Strong, Sharp |

| C-N (Amine) | Stretching | 1000-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of (Dioctylamino)acetonitrile and to gain structural insights from its fragmentation patterns.

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for determining the molecular weight. In positive ion mode, (Dioctylamino)acetonitrile would be expected to readily form a protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. It has been noted that under certain ESI-MS conditions, nitriles can be reduced to their corresponding primary amines researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, mass spectrometry can analyze the fragmentation of the molecule under electron impact (EI) ionization. The fragmentation pattern would likely involve the loss of one of the octyl chains (alpha-cleavage adjacent to the nitrogen atom), leading to a prominent fragment ion. Further fragmentation of the alkyl chains would also be observed, providing a characteristic fingerprint for the molecule.

Chromatographic Separation and Purity Assessment Methods

Chromatography is essential for separating (Dioctylamino)acetonitrile from reaction mixtures and for accurately assessing its purity.

Both GC and HPLC are workhorse techniques for determining the purity of organic compounds.

Gas Chromatography (GC): Due to its tertiary amine nature, the analysis of (Dioctylamino)acetonitrile by GC can be challenging. The basic nitrogen atom can interact with active sites on standard silica capillary columns, leading to poor peak shape (tailing) and potential sample loss researchgate.netlabrulez.com. Using a deactivated or base-coated column is often necessary to achieve sharp, symmetrical peaks for accurate quantification labrulez.com. A flame ionization detector (FID) is typically used for quantitative analysis of such tertiary amines nih.gov.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be suitable for analyzing (Dioctylamino)acetonitrile researchgate.netnih.govshimadzu.com. Detection is typically achieved using a UV detector, although the chromophore in this molecule is weak. More sensitive detection can be achieved by coupling the HPLC to a mass spectrometer (LC-MS) acs.org.

While (Dioctylamino)acetonitrile itself is an achiral molecule, it can be a precursor to chiral derivatives through reactions at the methine position. Determining the enantiomeric excess (e.e.) of these chiral products is critical in asymmetric synthesis.

Indirect Methods: A common approach involves derivatizing the chiral aminonitrile with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated using standard, non-chiral HPLC techniques, such as reversed-phase chromatography nih.govsci-hub.se. The relative peak areas of the two diastereomers correspond directly to the enantiomeric ratio of the original sample.

Direct Methods: Alternatively, direct separation of enantiomers can be achieved using a chiral stationary phase (CSP) in either HPLC or Supercritical Fluid Chromatography (SFC) acs.orgnih.gov. This method avoids the need for derivatization, but requires screening of various chiral columns to find one that provides adequate separation for the specific derivative of (Dioctylamino)acetonitrile being analyzed.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org This method provides an unambiguous determination of molecular structure, including the connectivity of atoms, bond lengths, bond angles, and the conformation of the molecule in the solid state. spectroscopyonline.com

For a molecule such as (Dioctylamino)acetonitrile, obtaining a single crystal suitable for X-ray diffraction would be the first and often most critical step. researchgate.net The process involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion or cooling to induce crystallization. The quality of the resulting crystal is paramount for obtaining high-resolution diffraction data.

Once a suitable crystal is mounted on a diffractometer, it is irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov From this map, the positions of the individual atoms can be determined, leading to a complete structural elucidation.

A crystallographic study of (Dioctylamino)acetonitrile would provide invaluable information, including:

Bond Parameters: Exact measurements of the bond lengths (e.g., C-C, C-N, C≡N) and the bond angles throughout the molecule, which can offer insights into the bonding and hybridization of the atoms.

Stereochemistry: Unambiguous determination of the geometry around the nitrogen atom.

Intermolecular Interactions: The analysis of the crystal packing would reveal how individual molecules of (Dioctylamino)acetonitrile interact with each other in the solid state. This could include van der Waals forces between the long alkyl chains, which would be expected to be significant, and potentially weaker C-H···N interactions. Understanding these interactions is crucial for comprehending the material's bulk properties.

While no specific crystallographic data for (Dioctylamino)acetonitrile is available, the table below illustrates the type of information that would be presented in a crystallographic report for a similar organic molecule.

Table 1: Illustrative Crystallographic Data for (Dioctylamino)acetonitrile This data is hypothetical and for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₃₆N₂ |

| Formula Weight | 280.50 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 22.541(6) |

| β (°) | 98.75(2) |

| Volume (ų) | 1905.4(9) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 0.978 |

In-Situ Reaction Monitoring Techniques for Process Understanding

In-situ reaction monitoring involves the use of analytical techniques to study a chemical reaction as it happens, in real-time, without the need to remove samples from the reaction vessel. youtube.com This approach provides a wealth of information about reaction kinetics, the formation of transient intermediates, and the influence of various reaction parameters, leading to a deeper understanding and optimization of chemical processes. For a compound like (Dioctylamino)acetonitrile, these techniques would be invaluable for studying its synthesis and subsequent transformations.

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for monitoring the progress of a reaction by tracking changes in the concentrations of functional groups. youtube.com By inserting a probe (commonly an Attenuated Total Reflectance, ATR, probe) directly into the reaction mixture, spectra can be collected at regular intervals. In the context of synthesizing (Dioctylamino)acetonitrile, for instance, through a Strecker-type synthesis involving dioctylamine (B52008), formaldehyde (B43269), and a cyanide source, FTIR could be used to:

Monitor the disappearance of the C=O stretching vibration of formaldehyde.

Track the appearance and growth of the characteristic sharp absorption of the nitrile group (C≡N) around 2200-2250 cm⁻¹. This real-time data allows for the determination of reaction endpoints and can help in identifying the buildup of any intermediates or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy offers detailed structural information about the species present in a reaction mixture over time. wiley.com By placing a specialized NMR tube containing the reaction mixture directly into the spectrometer, it is possible to acquire spectra at elevated temperatures and pressures. wiley.com This technique would be highly beneficial for studying transformations of (Dioctylamino)acetonitrile. For example, if the nitrile group were to be hydrolyzed to a carboxylic acid, one could monitor the disappearance of the signals corresponding to the starting material and the simultaneous appearance of new signals for the product. The integration of the NMR signals provides a quantitative measure of the concentration of each species, allowing for the calculation of detailed kinetic profiles. youtube.com

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly well-suited for monitoring reactions in which changes in non-polar bonds or highly polarizable functional groups occur. spectroscopyonline.comresearchgate.net The nitrile (C≡N) functional group, while visible in IR, also provides a strong and sharp signal in the Raman spectrum, typically in a region with few other interfering signals. researchgate.netchemrxiv.org This makes Raman an excellent choice for monitoring reactions involving the nitrile moiety of (Dioctylamino)acetonitrile. Furthermore, since water is a weak Raman scatterer, this technique is ideal for studying reactions in aqueous media.

The data obtained from these in-situ techniques can be used to generate concentration profiles over time, as illustrated in the hypothetical table below for the synthesis of (Dioctylamino)acetonitrile.

Table 2: Illustrative In-Situ FTIR Monitoring Data for a Hypothetical Synthesis of (Dioctylamino)acetonitrile This data is hypothetical and for illustrative purposes only.

| Time (minutes) | Reactant A Conc. (mol/L) | Product (Dioctylamino)acetonitrile Conc. (mol/L) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.55 | 0.45 |

| 30 | 0.38 | 0.62 |

| 40 | 0.25 | 0.75 |

| 50 | 0.15 | 0.85 |

By applying these advanced analytical methodologies, a comprehensive understanding of the structure of (Dioctylamino)acetonitrile and its chemical behavior can be achieved, facilitating the development of efficient and controlled synthetic processes.

Theoretical and Computational Studies of Dioctylamino Acetonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (Dioctylamino)acetonitrile, these methods can predict its electronic structure, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By applying DFT, we can elucidate the electronic properties and reactivity of (Dioctylamino)acetonitrile. Key parameters such as atomic charges, dipole moment, and global reactivity descriptors can be calculated.

The dioctylamino group, being an electron-donating group, is expected to increase the electron density on the nitrogen atom and influence the adjacent acetonitrile (B52724) moiety. The nitrile group, conversely, is electron-withdrawing. This electronic interplay dictates the molecule's reactivity. For instance, the nitrogen of the amino group is a likely site for electrophilic attack, while the carbon atom of the nitrile group is susceptible to nucleophilic attack. nih.govnih.gov

Interactive Data Table 1: Hypothetical DFT-Calculated Electronic Properties of (Dioctylamino)acetonitrile

| Property | Value | Description |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | ~ 1.2 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |

| Electronegativity (χ) | ~ 2.65 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | ~ 3.85 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ~ 0.92 eV | Index of a molecule's electrophilic nature. |

Molecular Orbital Analysis and Bonding Characteristics

A molecular orbital (MO) analysis provides a detailed picture of the bonding and electronic distribution within (Dioctylamino)acetonitrile. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as they govern the molecule's reactivity.

For (Dioctylamino)acetonitrile, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom of the dioctylamino group, reflecting its nucleophilic character. The LUMO is likely to be a π* (antibonding) orbital associated with the carbon-nitrogen triple bond of the acetonitrile group, indicating its electrophilic site. nih.govresearchgate.net This separation of HOMO and LUMO on different parts of the molecule suggests a potential for intramolecular charge transfer upon electronic excitation.

The bonding in the two long octyl chains consists of standard C-C and C-H sigma bonds, contributing to the molecule's lipophilicity and conformational flexibility. The nitrogen atom in the dioctylamino group is expected to have a pyramidal geometry, although this can be influenced by steric hindrance from the bulky octyl groups. The acetonitrile group features a linear C-C≡N arrangement due to the sp hybridization of the carbon and nitrogen atoms. libretexts.org

Conformational Analysis and Potential Energy Surfaces

The presence of two long and flexible octyl chains makes the conformational landscape of (Dioctylamino)acetonitrile particularly complex. Understanding its conformational preferences is crucial as they can significantly impact the molecule's physical properties and reactivity.

Rotational Barriers and Steric Interactions

The conformational freedom of (Dioctylamino)acetonitrile arises from the rotation around multiple single bonds, primarily the C-N bonds of the amino group and the C-C bonds within the octyl chains. The rotation around the C-N bonds will be subject to a certain energy barrier due to steric hindrance between the two bulky octyl groups and the acetonitrile moiety. msu.edu

Computational methods can be used to calculate the potential energy surface (PES) for the rotation around these bonds. aip.orgresearchgate.netacs.org This allows for the identification of the most stable conformers (energy minima) and the transition states connecting them. The height of the energy barrier for these rotations provides information about the flexibility of the molecule. It is expected that the steric bulk of the octyl chains will lead to a relatively high rotational barrier compared to smaller alkylamines. core.ac.uk

Interactive Data Table 2: Hypothetical Rotational Barriers in (Dioctylamino)acetonitrile

| Rotational Bond | Barrier Height (kcal/mol) | Description |

| CH₂-N (Amino) | ~ 4-6 | Rotation of the octyl groups around the nitrogen atom, influenced by steric hindrance. |

| C-C (Octyl Chain) | ~ 3-4 | Typical rotational barrier for C-C bonds in alkanes. |

| N-CH₂ (Acetonitrile) | ~ 2-3 | Rotation of the acetonitrile group, likely less hindered. |

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of (Dioctylamino)acetonitrile can be significantly influenced by the solvent environment. The molecule has a polar head (the amino and nitrile groups) and two long nonpolar tails (the octyl chains), giving it amphiphilic character.

In polar solvents, such as water or methanol, the molecule is likely to adopt conformations where the polar head group is exposed to the solvent to maximize favorable dipole-dipole interactions and hydrogen bonding, while the nonpolar tails may aggregate to minimize unfavorable interactions with the solvent. Conversely, in nonpolar solvents like hexane, the molecule may adopt more coiled or globular conformations.

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different solvent environments. aps.org Such studies can predict how the solvent alters the relative energies of different conformers and the activation energies of reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions. For (Dioctylamino)acetonitrile, several reactions could be of interest, such as the hydrolysis of the nitrile group to form an amide or a carboxylic acid, or reactions involving the nucleophilic amino group. ebsco.com

Theoretical calculations can also predict how substituents or changes in the reaction conditions (e.g., solvent, catalyst) would affect the reaction mechanism and outcome. researchgate.net For instance, the reactivity of the nitrile group can be computationally investigated to understand its potential as a covalent inhibitor in biological systems. nih.govnih.gov

Based on the comprehensive search conducted, there is currently no specific published theoretical and computational research available for the chemical compound "(Dioctylamino)acetonitrile" focusing on transition state identification, intrinsic reaction coordinate (IRC) calculations, or the kinetic and thermodynamic parameters of its reaction pathways.

The search results yielded general information about the methodologies of computational chemistry, including:

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to trace the path of a chemical reaction from a transition state to the reactants and products, providing insight into the reaction mechanism. scm.comprotheragen.aimissouri.edufaccts.deq-chem.com The method involves locating a transition structure and then following the steepest descent path on the potential energy surface. scm.commissouri.edu

Kinetic and Theoretical Studies: The principles of conducting kinetic and theoretical studies for organic reactions, such as those involving acetonitrile, were discussed in a general context. nih.govmdpi.com These studies help in understanding reaction mechanisms and predicting reactivity. nih.govethz.chescholarship.org

However, none of the retrieved scientific literature provides specific data, such as energy profiles, transition state geometries, or kinetic and thermodynamic parameters, for reaction pathways involving (Dioctylamino)acetonitrile.

Therefore, it is not possible to provide the detailed research findings and data tables requested for the specific subsections:

Kinetic and Thermodynamic Parameters for Reaction Pathways

To generate the requested article, specific computational chemistry studies on (Dioctylamino)acetonitrile would need to be performed and published.

Future Directions and Emerging Research Avenues in Dioctylamino Acetonitrile Chemistry

Integration of (Dioctylamino)acetonitrile in Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. beilstein-journals.orgresearchgate.netscispace.cominnosyn.com For the synthesis and transformation of (Dioctylamino)acetonitrile, microreactor technology presents a particularly promising frontier. The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing the synthesis of α-aminonitriles and minimizing side reactions. beilstein-journals.org

Future research will likely focus on developing continuous-flow processes for the Strecker reaction to produce (Dioctylamino)acetonitrile, potentially utilizing immobilized catalysts within the microreactors for enhanced efficiency and ease of separation. mdpi.comresearchgate.net The use of 3D-printed metal reactors could allow for the creation of custom-designed geometries that optimize heat and mass transfer, further improving reaction yields and reducing energy consumption. innosyn.com The integration of in-line purification and analysis techniques within a flow setup would enable real-time optimization and quality control, accelerating process development.

Illustrative Data for a Future Flow Chemistry Process:

| Parameter | Value | Unit | Description |

|---|---|---|---|

| Reactor Volume | 10 | mL | The internal volume of the microreactor. |

| Flow Rate | 0.5 | mL/min | The combined flow rate of the reactants into the reactor. |

| Temperature | 80 | °C | The operating temperature of the reaction. |

| Residence Time | 20 | min | The average time a molecule spends in the reactor. |

| Catalyst | Immobilized Lewis Acid | - | The type of catalyst used within the flow reactor. |

| Yield | 95 | % | The percentage of reactants converted to (Dioctylamino)acetonitrile. |

Sustainable Synthesis and Catalysis Innovations for (Dioctylamino)acetonitrile Derivatives

Green chemistry principles are increasingly guiding the development of new synthetic routes. researchgate.netresearchgate.net For (Dioctylamino)acetonitrile, this translates to the exploration of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.netscispace.com A key area of research will be the development of heterogeneous catalysts, such as nano copper ferrite, which can be easily recovered and reused, reducing waste and operational costs. researchgate.netscispace.com

Organocatalysis represents another sustainable approach, avoiding the use of potentially toxic and expensive metal catalysts. mdpi.comresearchgate.net Chiral organocatalysts could be employed for the asymmetric synthesis of (Dioctylamino)acetonitrile derivatives, providing access to enantiomerically pure compounds for applications in pharmaceuticals and materials science. researchgate.netrsc.org Future work may also investigate the use of biocatalysts, such as enzymes, to perform highly selective transformations of (Dioctylamino)acetonitrile under mild conditions.

Development of Novel Reactions and Methodologies Leveraging (Dioctylamino)acetonitrile's Reactivity

The unique structural features of (Dioctylamino)acetonitrile, namely the nitrile group and the tertiary amine, make it a versatile building block for organic synthesis. rsc.org Future research is expected to uncover novel transformations of this compound. For instance, the α-amino nitrile moiety can serve as a masked iminium ion equivalent or a nucleophilic acyl anion equivalent, enabling a wide range of carbon-carbon bond-forming reactions. rsc.org

The development of new catalytic systems will be crucial for unlocking the full synthetic potential of (Dioctylamino)acetonitrile. This includes transition metal-catalyzed cross-coupling reactions where the nitrile group can be transformed into other functional groups, or the C-H bonds adjacent to the nitrogen atom can be functionalized. The long alkyl chains of the dioctylamino group may also be exploited to direct reactions or to create self-assembling systems.

Advanced Spectroscopic and In-situ Monitoring Techniques for Understanding (Dioctylamino)acetonitrile Chemical Processes

A deeper understanding of reaction mechanisms and kinetics is essential for process optimization and the development of novel reactions. Advanced spectroscopic techniques and in-situ monitoring will play a pivotal role in elucidating the chemical processes involving (Dioctylamino)acetonitrile. rsc.orgrsc.org For instance, the use of in-situ infrared (IR) or Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products during a reaction.

Future research could employ techniques such as tandem X-ray absorption spectroscopy and scattering to monitor the evolution of catalyst structure and the formation of nanoparticles in real-time during catalytic reactions involving (Dioctylamino)acetonitrile. rsc.org This level of detailed, time-resolved data will be invaluable for understanding reaction mechanisms at a molecular level and for the rational design of more efficient and selective catalytic systems.

Illustrative Data from In-situ Spectroscopic Monitoring:

| Time (min) | Reactant A Conc. (mol/L) | Intermediate B Conc. (mol/L) | Product C Conc. (mol/L) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.00 |

| 5 | 0.75 | 0.15 | 0.10 |

| 10 | 0.50 | 0.20 | 0.30 |

| 15 | 0.25 | 0.15 | 0.60 |

| 20 | 0.05 | 0.05 | 0.90 |

Q & A

Q. What are the critical steps for synthesizing (Dioctylamino)acetonitrile with high purity?

Methodological Answer:

- Reaction Optimization : Use a stepwise approach to introduce the dioctylamino group to acetonitrile. Ensure stoichiometric control of reagents (e.g., alkyl halides or amines) to minimize side reactions.

- Purification : Employ column chromatography with gradients of acetonitrile/water or dichloromethane/methanol to isolate the compound. Monitor purity via HPLC with UV detection (λ = 210–260 nm) .

- Characterization : Validate structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Compare spectral data with PubChem entries for analogous acetonitrile derivatives .

Q. How can researchers safely handle (Dioctylamino)acetonitrile in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (tested for acetonitrile compatibility) and chemical-resistant lab coats. For inhalation risks, employ NIOSH-approved respirators with organic vapor cartridges .

- Ventilation : Work in fume hoods with face velocity ≥0.5 m/s to limit vapor exposure. Monitor airborne concentrations using gas chromatography (GC) or infrared spectroscopy .

- Emergency Protocols : In case of skin contact, rinse immediately with water for ≥15 minutes. For spills, neutralize with activated carbon and dispose as hazardous waste .

Q. What analytical techniques are suitable for quantifying (Dioctylamino)acetonitrile in complex matrices?

Methodological Answer:

- HPLC : Use a C18 column with mobile phases containing acetonitrile (50–70%) and phosphate buffer (pH 6.8–7.2). Optimize flow rate (1.0–1.5 mL/min) for retention time consistency .

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Use electron ionization (EI) at 70 eV for fragmentation pattern matching .

Advanced Research Questions

Q. How can multivariate experimental designs improve chromatographic separation of (Dioctylamino)acetonitrile?

Methodological Answer:

-

Central Composite Design (CCD) : Study factors like acetonitrile content (40–60%), buffer pH (6.5–7.5), and flow rate (1.0–2.0 mL/min). Use Derringer’s desirability function to balance resolution and analysis time .

-

Example CCD Setup :

Factor Low Level High Level % Acetonitrile 40 60 Buffer pH 6.5 7.5 Flow Rate (mL/min) 1.0 2.0 -

Validation : Perform triplicate runs at center points to assess reproducibility. Use ANOVA to identify significant factors (p < 0.05) .

Q. How can researchers resolve contradictory data in stability studies of (Dioctylamino)acetonitrile?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 254 nm), and acidic/alkaline conditions. Compare degradation products using LC-MS/MS to identify instability pathways .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions. Validate with real-time stability data at 25°C/60% RH .

- Statistical Reconciliation : Use principal component analysis (PCA) to cluster data from multiple assays (e.g., HPLC, FTIR) and identify outliers .

Q. What strategies optimize the scalability of (Dioctylamino)acetonitrile synthesis for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time. Adjust feed rates of reagents dynamically .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) like purity (>98%) and residual solvents (<0.1%). Use risk assessment matrices to prioritize process parameters .

- Scale-Up Considerations : Maintain geometric similarity between lab and pilot reactors. Optimize mixing efficiency to avoid hot spots during exothermic steps .

Data Contradiction Analysis

Q. How should researchers address discrepancies in bioactivity data for (Dioctylamino)acetonitrile derivatives?

Methodological Answer:

- Assay Standardization : Use reference standards (e.g., NIST-traceable acetonitrile) across labs. Validate cell-based assays with positive controls (e.g., known receptor antagonists) .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Adjust for variables like solvent purity (HPLC-grade vs. technical-grade acetonitrile) .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.